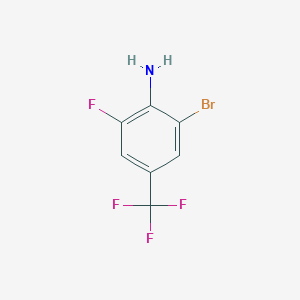

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline

Description

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrF4N. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Properties

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUESCFUGEVOOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034325-63-7 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline can be achieved through several methods. One common method involves the bromination of 4-(trifluoromethyl)aniline using N-bromosuccinimide in dichloromethane . Another approach includes the condensation of 2-Bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate in ethanol, followed by refluxing in paraffin oil at 250°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

N-bromosuccinimide: Used for bromination reactions.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinolines, and other aromatic compounds .

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of various complex organic molecules. Its unique combination of functional groups allows for versatile reactivity in synthetic pathways.

Pharmaceutical Development

This compound is utilized in the development of bioactive pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features enhance its potential as a lead compound in drug discovery.

Agrochemical Production

In agrochemistry, it is used to synthesize trifluoromethyl-containing compounds that exhibit herbicidal or fungicidal properties. The trifluoromethyl group enhances the biological activity and stability of these agrochemicals.

Material Science

The compound's unique electronic properties make it suitable for developing advanced materials, including fluorinated polymers and specialty coatings.

Case Study 1: Antiviral Activity

A study investigated the effectiveness of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline as an inhibitor of hepatitis C virus NS3 protease. The results indicated a significant reduction in protease activity with an IC50 value lower than existing inhibitors, showcasing its potential in antiviral drug development.

Case Study 2: Enzyme Inhibition

Preliminary research suggests that this compound can inhibit specific enzymes involved in metabolic processes. This property could lead to new therapeutic strategies for diseases linked to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline

- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline

- 2-Bromo-4-fluoroaniline

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.

Biological Activity

2-Bromo-6-fluoro-4-(trifluoromethyl)aniline (CAS Number: 875664-27-0) is a fluorinated aromatic amine with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, influences its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H4BrF4N

- Molecular Weight : 258.014 g/mol

- InChI Key : OTYCOVZULSPPPW-UHFFFAOYSA-N

- Synonyms : 2-amino-3-bromo-5-fluorobenzotrifluoride, 2-bromo-4-fluoro-6-trifluoromethyl phenylamine

Biological Activity Overview

The biological activity of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines, as well as its potential as an antibacterial agent.

Cytotoxicity Studies

Recent research has demonstrated that derivatives of fluorinated anilines exhibit varied cytotoxic effects against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline | MCF-7 (breast cancer) | 15.63 | |

| 1,2,4-Oxadiazole Derivative | U-937 (leukemia) | <1.0 | |

| Doxorubicin (control) | MCF-7 | 10.38 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound showed promising results comparable to established chemotherapeutics like doxorubicin.

The mechanism behind the cytotoxicity of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline may involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that treated cells exhibited increased levels of p53 and activated caspase pathways, leading to programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that fluorinated anilines possess antibacterial activity. Studies have indicated that compounds with similar structural motifs can inhibit bacterial growth effectively. However, specific data on the antibacterial efficacy of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline remains limited and warrants further investigation.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated various substituted anilines for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced anticancer activity compared to their non-fluorinated counterparts . -

Structural Activity Relationship (SAR) :

A comprehensive SAR analysis highlighted that the presence of halogen atoms in the phenyl ring is crucial for enhancing biological potency. The introduction of bromine and trifluoromethyl groups was found to increase hydrophobic interactions with target proteins, thereby improving efficacy against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.